molecular formula C15H17ClN4O4S B5304962 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B5304962
M. Wt: 384.8 g/mol
InChI Key: TZSJQNBNPYGPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as MK-2206, is a small molecule inhibitor that targets the Akt signaling pathway. Akt is a serine/threonine kinase that plays an important role in cell survival, growth, and metabolism. The dysregulation of Akt signaling is implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MK-2206 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a selective allosteric inhibitor of Akt that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream targets of Akt signaling, including mTOR, GSK-3β, and FOXO.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. It also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In cardiovascular disease, 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to protect against myocardial infarction and reduce cardiac hypertrophy in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of Akt that has been extensively studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular disease. However, its use in laboratory experiments is limited by its high cost and limited availability. In addition, its mechanism of action may be affected by genetic and environmental factors, which may limit its efficacy in certain patient populations.

Future Directions

For research on 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of Akt, the identification of biomarkers of response to therapy, and the evaluation of its efficacy in combination with other chemotherapeutic agents. In addition, the role of Akt signaling in other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active investigation.

Synthesis Methods

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of a coupling agent. The resulting intermediate is then subjected to a series of chemical reactions, including acylation, reduction, and deprotection, to yield the final product.

Scientific Research Applications

4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular disease. In cancer, Akt activation is associated with tumor growth, survival, and resistance to chemotherapy. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit Akt signaling and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. Clinical trials have also demonstrated the safety and efficacy of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other chemotherapeutic agents for the treatment of advanced solid tumors.
In diabetes, Akt signaling plays a critical role in glucose metabolism and insulin sensitivity. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Clinical trials are ongoing to evaluate the efficacy of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a novel therapy for type 2 diabetes.
In cardiovascular disease, Akt signaling is involved in the regulation of cardiac hypertrophy, angiogenesis, and apoptosis. 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to protect against myocardial infarction and reduce cardiac hypertrophy in animal models. Clinical trials are also ongoing to evaluate the potential of 4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a novel therapy for heart failure.

properties

IUPAC Name

4-chloro-2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S/c1-19-14(13(16)10-17-19)15(21)18-11-3-2-4-12(9-11)25(22,23)20-5-7-24-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJQNBNPYGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

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